N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide
CAS No.: 2034450-10-5
Cat. No.: VC7354127
Molecular Formula: C18H14F3N3O2S
Molecular Weight: 393.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034450-10-5 |
|---|---|
| Molecular Formula | C18H14F3N3O2S |
| Molecular Weight | 393.38 |
| IUPAC Name | N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H14F3N3O2S/c19-18(20,21)15-5-1-2-6-17(15)27(25,26)24-11-13-7-8-16(23-10-13)14-4-3-9-22-12-14/h1-10,12,24H,11H2 |
| Standard InChI Key | YUKFXLAKXGDUFH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Introduction
General Formula:
Synthesis Pathways
The synthesis of such compounds typically involves:
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Functionalization of bipyridine: The bipyridine core can be synthesized or modified through cross-coupling reactions like Suzuki or Stille coupling.
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Introduction of the trifluoromethyl group: This is often achieved using reagents like trifluoromethyl iodide or Ruppert-Prakash reagent (CF₃SiMe₃).
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Sulfonamide formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride under mild conditions.
Key Reaction Example:
Potential Applications
Sulfonamide derivatives, including those with trifluoromethyl groups, are widely studied for their pharmacological properties:
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Antibacterial Activity: Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
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Anticancer Potential: Trifluoromethyl-substituted sulfonamides have shown cytotoxic activity against cancer cell lines by inducing apoptosis.
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Anti-inflammatory Properties: Molecular docking studies suggest that such compounds may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX).
Antimicrobial Effects
Sulfonamides are well-established antimicrobial agents. The introduction of a bipyridine moiety may enhance binding to bacterial enzymes.
Enzyme Inhibition
Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes, making them valuable in treating diseases like glaucoma or epilepsy.
Analytical Characterization
To confirm the structure and purity of N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide:
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NMR Spectroscopy:
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: Signals from aromatic protons on bipyridine and benzene rings.
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: Peaks for CF₃ and aromatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to the compound's molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic sulfonamide stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
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X-Ray Crystallography:
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For detailed structural elucidation.
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Research Implications
This compound could be explored further for:
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Drug development targeting bacterial infections or cancer.
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Molecular docking studies to identify potential enzyme targets.
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Structure-activity relationship (SAR) analysis to optimize efficacy.
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